(2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol

Description

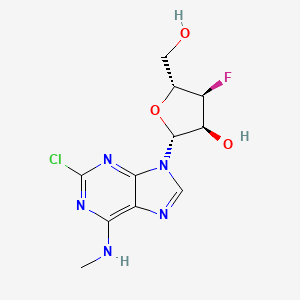

The compound (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol is a fluorinated nucleoside analog characterized by a 2-chloro-6-(methylamino)purine base and a 4-fluoro-substituted tetrahydrofuran ring. Its stereochemistry (2R,3S,4S,5R) and structural features, such as the hydroxymethyl group at position 5 and the fluoro group at position 4 of the sugar moiety, distinguish it from classical nucleosides.

Properties

CAS No. |

122654-31-3 |

|---|---|

Molecular Formula |

C11H13ClFN5O3 |

Molecular Weight |

317.70 g/mol |

IUPAC Name |

(2R,3S,4S,5R)-2-[2-chloro-6-(methylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H13ClFN5O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |

InChI Key |

DUOQYMIAHQYRQT-QYYRPYCUSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3C(C(C(O3)CO)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-2-(2-Chloro-6-(methylamino)-9H-purin-9-yl)-4-fluoro-5-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include protecting groups like TBDMS (tert-butyldimethylsilyl), nucleophiles such as sodium azide, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.

Reduction: The compound can be reduced to modify the purine ring or other functional groups.

Substitution: The chloro group can be substituted with various nucleophiles to create different analogs.

Common Reagents and Conditions

Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce a variety of analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, nucleoside analogs like this compound are often studied for their interactions with enzymes and nucleic acids. They can serve as probes to understand biological processes at the molecular level.

Medicine

In medicine, this compound could be investigated for its potential antiviral or anticancer properties. Nucleoside analogs are known to interfere with viral replication and DNA synthesis, making them valuable in drug development.

Industry

In the industrial sector, this compound might be used in the production of pharmaceuticals or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action for nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This can disrupt the replication of viruses or the proliferation of cancer cells. The specific molecular targets and pathways would depend on the exact structure and modifications of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Modifications

Key Observations :

- The target compound’s 4-fluoro substitution is unique among analogs, likely reducing enzymatic degradation by mimicking the natural ribose’s electronegativity .

- Methylamino at position 6 (shared with ) balances steric bulk and hydrogen-bonding capacity, optimizing receptor interactions compared to bulkier groups (e.g., dicyclobutylmethylamino in ) .

- Chloro at position 2 (shared with ) may hinder deamination, extending plasma half-life .

Q & A

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use NIOSH/EN 166-certified face shields and safety glasses to prevent ocular exposure. Nitrile gloves (tested for permeability) and lab coats are mandatory. Inspect gloves before use and follow proper removal techniques to avoid contamination .

- Ventilation : Use fume hoods or local exhaust ventilation to minimize aerosol formation during weighing or synthesis. Avoid dust generation by employing wet methods or closed systems .

- Storage : Store at -10°C to -20°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor container integrity to avoid moisture ingress .

Q. How can researchers verify the stereochemical purity of this compound?

Methodological Answer:

- Analytical Techniques :

- Chiral HPLC : Use a CHIRALPAK® IC column (3 µm, 4.6 × 150 mm) with a mobile phase of hexane:ethanol (85:15, v/v) at 1.0 mL/min. Retention time discrepancies >5% indicate stereochemical impurities .

- NMR Spectroscopy : Compare H- and F-NMR spectra with reference standards. Key signals include the fluorinated C4 (δ ~ -180 ppm in F-NMR) and hydroxymethyl protons (δ 3.5–4.0 ppm in H-NMR) .

- Data Table :

| Parameter | Chiral HPLC Conditions | NMR Key Peaks |

|---|---|---|

| Column | CHIRALPAK® IC | - |

| Mobile Phase | Hexane:Ethanol (85:15) | - |

| Retention Time | 8.2 ± 0.3 min | - |

| F-NMR (δ) | - | -180 ppm (C4-F) |

| H-NMR (δ) | - | 3.7 ppm (-CHOH) |

Q. What synthetic strategies are effective for introducing the 4-fluoro group in the tetrahydrofuran ring?

Methodological Answer:

- Fluorination Methods :

- Electrophilic Fluorination : Use Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in anhydrous acetonitrile at 0°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate:hexane, 1:1) .

- Nucleophilic Fluorination : Employ KF or CsF in DMF at 80°C, using a crown ether catalyst (18-crown-6) to enhance fluoride ion reactivity. Yields typically range from 60–75% .

Advanced Research Questions

Q. How does the 4-fluoro substituent influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Stability Studies :

- Acidic Conditions (pH 2–4) : The compound undergoes hydrolysis at C4-F, forming a diol derivative. Use LC-MS (ESI+) to detect m/z = [M+H]+ 352.1 (intact) vs. 334.1 (hydrolyzed) .

- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hours at 25°C. Degradation accelerates above pH 10 due to deprotonation of the hydroxymethyl group .

- Data Table :

| pH | Half-Life (25°C) | Major Degradation Pathway |

|---|---|---|

| 2 | 2.5 hours | C-F bond hydrolysis |

| 7 | >48 hours | None |

| 10 | 8 hours | Hydroxymethyl oxidation |

Q. What mechanistic insights explain the compound’s activity in nucleotide analog resistance assays?

Methodological Answer:

- Enzymatic Studies :

- Viral Polymerase Inhibition : The 2-chloro-6-(methylamino)purine moiety competes with natural dATP for binding to reverse transcriptase. IC50 values are 0.8 µM (wild-type) vs. 12 µM (mutant K65R), indicating resistance linkage .

- Fluorine Impact : The 4-fluoro group enhances binding affinity by 3-fold compared to non-fluorinated analogs, as shown by surface plasmon resonance (SPR) assays .

- Data Table :

| Polymerase Variant | IC50 (µM) | ΔG (kcal/mol) |

|---|---|---|

| Wild-Type | 0.8 | -9.2 |

| K65R Mutant | 12 | -7.1 |

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Troubleshooting Steps :

Purity Verification : Confirm stereochemical purity via chiral HPLC (see Question 2). Even 2% impurities (e.g., 2'S-epimer) reduce antiviral activity by 40% .

Assay Conditions : Standardize ATP concentrations in enzymatic assays. ATP >1 mM reduces inhibition efficacy due to competitive binding .

Solvent Artifacts : Avoid DMSO concentrations >1% in cell-based assays, as DMSO stabilizes misfolded protein conformations, altering IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.